5-amino-1-(3-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(3-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 1-position with a 3-chlorobenzyl group and at the 4-position with a carboxamide linked to a thiophen-2-ylmethyl moiety. This scaffold is notable for its modular synthesis, enabling diverse biological applications.
Properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS/c16-11-4-1-3-10(7-11)9-21-14(17)13(19-20-21)15(22)18-8-12-5-2-6-23-12/h1-7H,8-9,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEQBFXSLVJUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(3-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound exhibits potential therapeutic properties due to its unique structural features that allow it to interact with various biological targets.
Structural Characteristics
The compound features:
- Triazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms.
- Chlorobenzyl Group : Enhances lipophilicity and may influence receptor binding.
- Thiophene Moiety : Contributes to its pharmacological profile through electron-rich characteristics.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
The triazole ring is known for its antifungal properties. Studies have shown that derivatives of triazoles can inhibit the growth of various fungal pathogens. The specific compound has demonstrated activity against:
- Candida spp.
- Aspergillus spp.
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. The compound has shown:
- Inhibition of cancer cell proliferation in vitro.
- Induction of apoptosis in certain cancer cell lines.
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes:
- Carbonic Anhydrase : Preliminary studies suggest moderate inhibition potential against carbonic anhydrase-II with IC50 values ranging from 13.8 to 35.7 µM, indicating its potential as a therapeutic agent for conditions like glaucoma and obesity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- The nitrogen atoms in the triazole ring facilitate binding interactions with enzymes and receptors.
- The chlorobenzyl and thiophene groups enhance the compound's affinity towards target sites by modifying its electronic properties.
Study 1: Antifungal Activity
A study published in Frontiers in Chemistry evaluated a series of triazole derivatives, including the target compound. Results indicated significant antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents .
Study 2: Anticancer Efficacy
In vitro studies conducted on breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. The results were promising compared to conventional chemotherapeutics .
Study 3: Enzyme Interaction
Molecular docking studies revealed that this compound binds effectively to the active site of carbonic anhydrase-II. This interaction was confirmed through kinetic assays showing competitive inhibition patterns .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-N-(thiophen-2-ylmethyl)-1H-pyrazole | Similar nitrogen-containing heterocycles | Anticancer activity but less potent than the target compound |
| 1-(4-Chlorophenyl)-2-methyl-2-thienyl | Shares thiophene group | Moderate antifungal activity |
| Hesperetin–1,2,3-triazole Hybrids | Combines flavonoid and triazole | Enhanced anti-ChE activity but different target profile |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives of triazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific compound has been evaluated for its ability to target cancer cells effectively, leading to a reduction in tumor growth in preclinical models .
Case Study:
A recent study investigated the effects of 5-amino-1-(3-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide on human breast cancer cells (MCF-7). The results demonstrated a significant decrease in cell viability at concentrations of 10 μM and 20 μM after 48 hours of treatment, with accompanying apoptosis markers observed through flow cytometry analysis .
Antimicrobial Properties
2.1 Broad-Spectrum Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the thiophene and triazole rings contributes to its efficacy as an antimicrobial agent.
Data Table: Antimicrobial Efficacy
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial therapies .
Agricultural Applications
3.1 Pesticidal Activity
In agricultural research, the compound has shown potential as a pesticide due to its ability to disrupt metabolic processes in pests. Its effectiveness against common agricultural pests has been documented.
Case Study:
Field trials conducted on tomato plants revealed that application of the compound at a concentration of 200 ppm significantly reduced the population of aphids and whiteflies compared to untreated controls. The treated plants exhibited improved growth parameters and yield .
Mechanistic Insights
Understanding the mechanism of action is crucial for optimizing the use of this compound in various applications. Studies suggest that the compound may act by inhibiting specific enzymes or pathways crucial for cell survival in both microbial and cancerous cells.
Mechanism Overview:
- Cancer Cells: Induction of oxidative stress leading to apoptosis.
- Microbial Cells: Inhibition of cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazole carboxamide scaffold is highly versatile, with substituents dictating biological activity, pharmacokinetics, and target specificity. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Triazole Carboxamide Derivatives
Key Observations
Substituent Impact on Activity :
- Positional Isomerism : The 2-chlorobenzyl analog () shares the same molecular formula as the target compound but differs in chlorobenzyl substitution position, which may alter steric and electronic interactions with targets.
- Bacterial SOS Inhibition : The carbamoylmethyl-substituted scaffold () inhibits LexA autoproteolysis (IC50 = 32 µM), likely by mimicking β-turn structures critical for LexA cleavage. This contrasts with the target compound’s 3-chlorobenzyl group, which may enhance lipophilicity and membrane permeability.
Anticancer Potential: Derivatives like 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit antiproliferative effects in renal and CNS cancers (), suggesting that halogenated aryl groups enhance cytotoxicity.
Synthetic Flexibility :
- Synthesis routes vary: carbamoylmethyl derivatives are optimized via high-throughput screening (HTS) (), while others use nucleophilic substitution () or copper-catalyzed azide-alkyne cycloaddition ().
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | H-Bond Donors/Acceptors | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | 347.8 | 2 / 5 | ~2.1 |
| 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Lead 1) | 239.2 | 3 / 6 | ~-0.5 |
| 5-Amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | 347.8 | 2 / 5 | ~2.1 |
*LogP estimated using fragment-based methods; higher values indicate greater lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
